1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one
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Overview
Description
1-Methylspiro[bicyclo[310]hexane-6,1’-cyclopentan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[310]hexane family, which is known for its high ring strain and significant synthetic challenges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one typically involves a (3 + 2) annulation reaction. This method uses cyclopropenes and cyclopropylanilines as starting materials. The reaction is catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The process is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexane: Shares the bicyclic structure but lacks the spirocyclic component.
4-Methylene-1-(1-methylethyl)-bicyclo[3.1.0]hexane: Similar bicyclic structure with different substituents.
Uniqueness
1-Methylspiro[bicyclo[3.1.0]hexane-6,1’-cyclopentan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical properties and potential applications. The high ring strain and diastereoselectivity in its synthesis make it a valuable compound for research and industrial applications.
Properties
CAS No. |
63076-57-3 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentane]-3-one |
InChI |
InChI=1S/C11H16O/c1-10-7-8(12)6-9(10)11(10)4-2-3-5-11/h9H,2-7H2,1H3 |
InChI Key |
HTZFWXLYGSUNGS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)CC1C23CCCC3 |
Origin of Product |
United States |
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